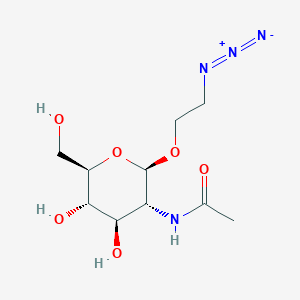

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and solubility and protein enhancers .

Molecular Structure Analysis

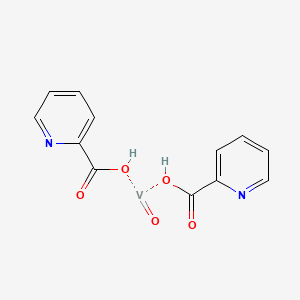

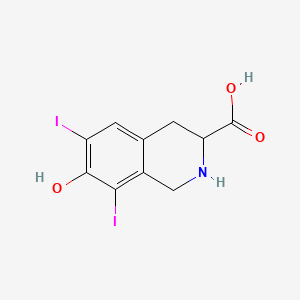

The molecular formula of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is C10H18N4O6 . The molecular weight is 290.27 .Physical And Chemical Properties Analysis

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a solid substance . It is white to light yellow in color . The storage temperature is below 0°C .Applications De Recherche Scientifique

Click Chemistry

2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside: is utilized as a ligand in click chemistry applications. This field of chemistry involves reactions that are high yielding, wide in scope, and create only byproducts that can be removed without chromatography. The azido group of this compound reacts with alkynes to form a stable triazole ring, a reaction that is bioorthogonal, meaning it can occur inside living organisms without interfering with natural biochemical processes .

Glycotherapeutic Applications

As a glycoside, this compound can act as a carbohydrate carrier in glycotherapeutic applications. Glycotherapeutics involve the use of carbohydrates and glycoconjugates in therapeutic treatments. They can be used to enhance the efficacy of drugs by improving their solubility and stability, and by aiding in targeted delivery to specific cells or tissues .

Drug Delivery Systems

The compound’s structure allows for its use in drug delivery systems, particularly for site-specific delivery. By attaching to certain drugs, it can help in directing the therapeutic agents to specific sites within the body, thereby increasing the concentration of the drug at the target site and reducing systemic side effects .

Drug Enhancers

In the realm of pharmacology, 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside can function as a drug enhancer. It can be conjugated with drugs to improve their pharmacokinetic properties, such as increasing their half-life in the bloodstream, enhancing their absorption, or reducing their toxicity .

Protein Stability and Solubility

This compound can also be used to enhance protein stability and solubility. Proteins, especially therapeutic ones, often suffer from stability issues that limit their shelf life and efficacy. Conjugation with glycosides like this can protect proteins from denaturation and aggregation, thus maintaining their functional integrity .

Synthetic Biology

In synthetic biology, 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside can be used to modify the surface of cells or to create synthetic pathways within microorganisms. This can be particularly useful in the production of biofuels, where microorganisms are engineered to produce high-energy compounds .

Biomarker Detection

The azido group in this compound can be used for biomarker detection. It can be attached to biomolecules that are indicative of certain diseases, allowing for the creation of diagnostic tools that can detect these biomarkers with high specificity and sensitivity .

Research and Development

Lastly, in the broader field of research and development, this compound is valuable for studying carbohydrate-protein interactions, which are crucial in many biological processes. It can be used to synthesize glycoconjugates for research purposes, aiding in the understanding of how sugars interact with proteins and other biomolecules .

Mécanisme D'action

- The primary target of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is the peptidoglycan recognition protein 3 (PGRP3) in humans . PGRP3 plays a crucial role in innate immunity by recognizing bacterial cell wall components.

- The compound’s azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups . This click chemistry reaction can be harnessed for various applications.

Target of Action

Mode of Action

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJPCIPZHPDSL-VVULQXIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142072-12-6 |

Source

|

| Record name | 2-Azidoethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142072-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,3-Dimethyl-1-propyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-propyl-3H-indol-1-ium iodide](/img/structure/B599351.png)

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)